molecular formula C11H17ClN2O2 B1420947 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride CAS No. 1221725-95-6

3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride

Cat. No.: B1420947
CAS No.: 1221725-95-6
M. Wt: 244.72 g/mol
InChI Key: MKTVHKLMSUWEKS-UHFFFAOYSA-N
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Description

3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is a synthetic compound with a molecular formula of C11H17ClN2O2 It is a derivative of furan, a heterocyclic organic compound, and piperidine, a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride typically involves the reaction of 3-methylfuran-2-carboxylic acid with piperidine. The carboxylic acid group is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate then reacts with piperidine to form the desired amide. The final product is obtained as a hydrochloride salt by treating the amide with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The furan ring and piperidine moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-3-yl)methylfuran-2-carboxamide hydrochloride
  • N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)furan-2-carboxamide hydrochloride

Uniqueness

3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is unique due to the presence of both the furan and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8-4-7-15-10(8)11(14)13-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTVHKLMSUWEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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